5-(hydroxymethyl)dihydrofuran-2(3H)-one

Purity Specification Vendor Comparison Quality Control

5-(Hydroxymethyl)dihydrofuran-2(3H)-one (CAS 10374-51-3) is a γ-butyrolactone derivative containing a hydroxymethyl substituent at the 5-position of the dihydrofuran-2(3H)-one ring. It is a chiral, bio-based platform chemical also known as 2H-HBO or (S)-γ-hydroxymethyl-γ-butyrolactone, and serves as a versatile intermediate in the synthesis of antiviral nucleoside analogues and complex natural products.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 10374-51-3
Cat. No. B183675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(hydroxymethyl)dihydrofuran-2(3H)-one
CAS10374-51-3
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1CO
InChIInChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2
InChIKeyNSISJFFVIMQBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethyl)dihydrofuran-2(3H)-one (CAS 10374-51-3) – Core Properties and Classification


5-(Hydroxymethyl)dihydrofuran-2(3H)-one (CAS 10374-51-3) is a γ-butyrolactone derivative containing a hydroxymethyl substituent at the 5-position of the dihydrofuran-2(3H)-one ring [1]. It is a chiral, bio-based platform chemical also known as 2H-HBO or (S)-γ-hydroxymethyl-γ-butyrolactone, and serves as a versatile intermediate in the synthesis of antiviral nucleoside analogues and complex natural products [2]. The compound exhibits a molecular weight of 116.12 g/mol, a predicted density of 1.2±0.1 g/cm³, and a boiling point of 308.9°C at 760 mmHg .

Critical Differentiation of 5-(Hydroxymethyl)dihydrofuran-2(3H)-one in Procurement – Beyond Generic γ-Butyrolactones


While γ-butyrolactone (GBL) and its simple substituted analogues are widely available, 5-(hydroxymethyl)dihydrofuran-2(3H)-one possesses a specific substitution pattern and chiral center that dictate its utility in enantioselective synthesis. The hydroxymethyl group at the 5-position introduces unique hydrogen-bonding capabilities and provides a functional handle for further derivatization without compromising the lactone ring's integrity [1]. Moreover, the chiral (S)-enantiomer (CAS 32780-06-6) is the critical starting material for antiviral agents like F-ddA and 2',3'-dideoxyadenosine, where stereochemical purity directly impacts downstream synthetic efficiency [2]. Generic γ-butyrolactones or achiral 5-substituted analogues lack this stereochemical information, rendering them unsuitable for these applications [3].

Quantitative Differentiation of 5-(Hydroxymethyl)dihydrofuran-2(3H)-one Against Closest Analogs


Comparative Purity Specifications for 5-(Hydroxymethyl)dihydrofuran-2(3H)-one Across Major Suppliers

When procuring 5-(hydroxymethyl)dihydrofuran-2(3H)-one, the purity specification directly correlates with synthetic reproducibility. The standard purity from major vendors such as Aladdin, AKSci, and Bidepharm is ≥95% . However, chem-iso.com offers a higher purity grade of ≥98% (HPLC) , which can reduce the need for additional purification steps in sensitive applications.

Purity Specification Vendor Comparison Quality Control

Catalytic Synthesis Yield of (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one from Tetrahydrofurfuryl Alcohol

A novel catalytic method using Ag-CeOx/γ-Al2O3 enables the selective oxidation of tetrahydrofurfuryl alcohol (THFA) to (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one (2H-HBO) with a yield of 87.8% under solvent-free conditions [1]. This represents a significant improvement over traditional multi-step synthetic routes, which typically involve multiple protection/deprotection steps and result in lower overall yields (e.g., 70% yield reported for a pivaloylation approach) [2].

Catalytic Synthesis Yield Optimization Green Chemistry

Bio-Based Platform Chemical Status of 5-(Hydroxymethyl)dihydrofuran-2(3H)-one (2H-HBO)

5-(Hydroxymethyl)dihydrofuran-2(3H)-one, designated as 2H-HBO, is recognized as a cellulose-derived platform molecule for sustainable chemical synthesis [1]. Unlike its petroleum-derived analogue γ-butyrolactone (GBL), which is primarily produced from fossil resources, 2H-HBO is obtained from renewable biomass via levoglucosenone or THFA [2]. This bio-based origin provides a distinct advantage in terms of carbon footprint and regulatory compliance for applications in green chemistry.

Renewable Feedstock Green Chemistry Platform Chemical

Cytotoxicity Profile of 5-(Hydroxymethyl)dihydrofuran-2(3H)-one-Derived Goniothalamin Analogs

In a structure-activity relationship (SAR) study, a series of Goniothalamin analogs were synthesized starting from 5-(hydroxymethyl)dihydrofuran-2(3H)-one. Among these, (Z)-Goniothalamin exhibited the highest cytotoxicity against Jurkat E6.1 T cells with an IC50 of 12 μM [1]. The study demonstrated that decreasing the lactone ring size from six to five members did not enhance cytotoxicity, and introducing substituents on the phenyl ring was generally detrimental [1]. This establishes 5-(hydroxymethyl)dihydrofuran-2(3H)-one as a productive scaffold for generating bioactive lactones with defined SAR.

Cytotoxicity Goniothalamin Analogs SAR

Chiral Purity and Enantiomeric Forms of 5-(Hydroxymethyl)dihydrofuran-2(3H)-one

5-(Hydroxymethyl)dihydrofuran-2(3H)-one is available as both the racemic mixture (CAS 10374-51-3) and as single enantiomers: (S)-enantiomer (CAS 32780-06-6) and (R)-enantiomer (CAS 52813-63-5). The (S)-enantiomer has a specific optical rotation of [α] = +56° (c=3 in chloroform) and a melting point of 72-74°C . In contrast, the racemic mixture has a reported melting point range of 78-82°C . This difference in physical properties reflects the distinct crystal packing of enantiopure versus racemic forms. For stereospecific syntheses, such as the production of antiviral nucleosides, the (S)-enantiomer is the required starting material, as the (R)-enantiomer leads to diastereomeric products with different biological activities.

Chiral Synthesis Enantiomeric Purity Stereochemistry

High-Value Application Scenarios for 5-(Hydroxymethyl)dihydrofuran-2(3H)-one


Chiral Intermediate for Antiviral Nucleoside Synthesis

The (S)-enantiomer of 5-(hydroxymethyl)dihydrofuran-2(3H)-one is a key chiral building block in the synthesis of antiviral nucleoside analogues such as F-ddA and 2',3'-dideoxyadenosine, which are used in the treatment of HIV and other viral infections [1][2]. The stereochemistry at the 5-position is critical for the biological activity of the final nucleoside product, making the procurement of the correct enantiomer with high optical purity essential.

Sustainable Production of Bio-Based Surfactants and Polymers

As the bio-based platform molecule 2H-HBO, this compound can be converted into acrylic monomers and sulfated surfactants through mechanochemical or solvent-free processes [3]. Its renewable origin from cellulose aligns with industry trends toward green chemistry and reduced carbon footprint, offering a sustainable alternative to petroleum-derived γ-butyrolactone in polymer and surfactant manufacturing.

Scaffold for Cytotoxic Lactone Analogs in Cancer Research

Researchers can utilize 5-(hydroxymethyl)dihydrofuran-2(3H)-one as a versatile starting material to synthesize Goniothalamin analogs with defined cytotoxicity profiles against leukemic T cell lines [4]. The SAR data available for this series provides a rational basis for designing new lactone-based anticancer agents, accelerating hit-to-lead optimization in medicinal chemistry programs.

High-Purity Feedstock for Multi-Step Organic Synthesis

For complex multi-step syntheses requiring rigorous control of impurities, the ≥98% purity grade of 5-(hydroxymethyl)dihydrofuran-2(3H)-one minimizes side reactions and improves overall yield . This is particularly valuable in pharmaceutical process chemistry, where even trace impurities can derail sensitive catalytic steps or lead to difficult-to-remove byproducts.

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